molecular formula C27H44Cl3N3OS B11995001 N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide CAS No. 302913-85-5

N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide

Cat. No.: B11995001
CAS No.: 302913-85-5
M. Wt: 565.1 g/mol
InChI Key: YQSVNYJJXLEZBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide involves multiple steps, starting with the preparation of the trichloromethyl intermediate. This intermediate is then reacted with 2,4-dimethylaniline under controlled conditions to form the dimethylanilino derivative. The final step involves the reaction of this derivative with hexadecanamide in the presence of a suitable catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound is limited due to its specialized use in research. The process involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the final product. This requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The dimethylanilino group may also interact with aromatic residues in proteins, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ET)hexadecanamide is unique due to its long hexadecanamide chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions or membrane permeability .

Properties

CAS No.

302913-85-5

Molecular Formula

C27H44Cl3N3OS

Molecular Weight

565.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]hexadecanamide

InChI

InChI=1S/C27H44Cl3N3OS/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(34)32-25(27(28,29)30)33-26(35)31-23-19-18-21(2)20-22(23)3/h18-20,25H,4-17H2,1-3H3,(H,32,34)(H2,31,33,35)

InChI Key

YQSVNYJJXLEZBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

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